Cas no 89035-91-6 (N-4-(Trifluoromethyl)benzoylglycine)

N-4-(Trifluoromethyl)benzoylglycine is a synthetic organic compound featuring a trifluoromethyl-substituted benzoyl group attached to a glycine moiety. Its key structural attributes include the electron-withdrawing trifluoromethyl group, which enhances reactivity and stability, making it valuable in pharmaceutical and agrochemical research. The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those requiring fluorine incorporation for improved bioavailability or metabolic resistance. Its well-defined chemical properties facilitate precise modifications in drug design and material science applications. The presence of both amide and carboxyl functional groups allows for further derivatization, supporting its use in peptide chemistry and targeted molecular development.
N-4-(Trifluoromethyl)benzoylglycine structure
89035-91-6 structure
Product Name:N-4-(Trifluoromethyl)benzoylglycine
CAS No:89035-91-6
MF:C10H8F3NO3
MW:247.17063331604
CID:615086
PubChem ID:2305084
Update Time:2025-06-08

N-4-(Trifluoromethyl)benzoylglycine Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-[4-(trifluoromethyl)benzoyl]-
    • N-[4-(Trifluoromethyl)benzoyl]glycine
    • 2-[[4-(trifluoromethyl)benzoyl]amino]acetic acid
    • 2-(4-(Trifluoromethyl)benzamido)acetic acid
    • 2-{[4-(trifluoromethyl)phenyl]formamido}acetic acid
    • ([4-(trifluoromethyl)benzoyl]amino)acetic acid, AldrichCPR
    • 4-Trifluoromethylhippuric acid
    • BSDJCHNAUGZKFS-UHFFFAOYSA-N
    • DTXSID60367924
    • ([4-(Trifluoromethyl)benZoyl]amino)acetic acid (BZ(4-CF3)-Gly-OH)
    • EN300-08092
    • Z56943558
    • CHEMBL501107
    • (4-Trifluoromethylbenzoylamino)acetic acid
    • CS-0220992
    • MFCD00176425
    • {[4-(trifluoromethyl)benzoyl]amino}acetic acid
    • 89035-91-6
    • SCHEMBL5124494
    • 2-(4-(Trifluoromethyl)benzamido)aceticacid
    • FT-0675528
    • ([4-(TRIFLUOROMETHYL)BENZOYL]AMINO)ACETIC ACID
    • AKOS000202953
    • DB-266042
    • G36787
    • (4-(TRIFLUOROMETHYL)BENZOYL)GLYCINE
    • N-4-(Trifluoromethyl)benzoylglycine
    • Inchi: 1S/C10H8F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
    • InChI Key: BSDJCHNAUGZKFS-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(NCC(=O)O)=O)=CC=1)(F)F

Computed Properties

  • Exact Mass: 247.04562760g/mol
  • Monoisotopic Mass: 247.04562760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.4Ų

N-4-(Trifluoromethyl)benzoylglycine Pricemore >>

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N-4-(Trifluoromethyl)benzoylglycine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:89035-91-6)N-4-(Trifluoromethyl)benzoylglycine
Order Number:A1234630
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:44
Price ($):190
Email:sales@amadischem.com

Additional information on N-4-(Trifluoromethyl)benzoylglycine

Comprehensive Analysis of N-4-(Trifluoromethyl)benzoylglycine (CAS No. 89035-91-6): Properties, Applications, and Industry Insights

N-4-(Trifluoromethyl)benzoylglycine (CAS No. 89035-91-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This trifluoromethyl-substituted benzoyl glycine derivative is known for its unique structural properties, making it a valuable intermediate in drug discovery and material science. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, traits highly sought after in modern medicinal chemistry.

In recent years, the demand for fluorinated organic compounds like N-4-(Trifluoromethyl)benzoylglycine has surged due to their applications in developing targeted therapies and bioactive molecules. Researchers frequently explore its role in modulating enzyme activity or as a building block for peptide mimetics. A trending topic in scientific forums is how such compounds contribute to precision medicine, aligning with the growing focus on personalized healthcare solutions.

The synthesis of CAS No. 89035-91-6 typically involves condensation reactions between 4-(trifluoromethyl)benzoic acid derivatives and glycine, followed by purification via crystallization. Analytical techniques like HPLC and NMR spectroscopy are critical for verifying its purity, a common query among quality control professionals. Notably, its solubility profile (soluble in polar organic solvents but poorly in water) is often discussed in formulation studies.

From an industrial perspective, N-4-(Trifluoromethyl)benzoylglycine is classified as a high-value fine chemical, with suppliers emphasizing its GMP-grade availability for regulatory-compliant applications. Sustainability-conscious buyers increasingly inquire about green synthesis methods for such compounds, reflecting the industry's shift toward eco-friendly processes. This aligns with search trends showing rising interest in "sustainable fluorochemical production" and "green chemistry alternatives."

Emerging studies suggest potential applications of this compound in agrochemicals and electronic materials, though its primary use remains in pharmaceutical intermediates. Patent analyses reveal its inclusion in experimental kinase inhibitors and anti-inflammatory agents, addressing frequent searches about "new trifluoromethyl drugs 2024." Storage recommendations typically highlight protection from moisture at 2-8°C, a detail crucial for laboratory handling protocols.

For researchers investigating structure-activity relationships (SAR), the compound's electron-withdrawing trifluoromethyl moiety offers valuable insights into molecular interactions. This connects to popular academic queries about "fluorine effects on drug potency." Regulatory databases confirm its non-hazardous status under standard handling conditions, though proper PPE is always advised—a point emphasized in safety-focused search trends.

The market for CAS 89035-91-6 shows regional variations, with analytical reports indicating growing procurement from contract research organizations (CROs) and generic drug manufacturers. Price benchmarking data suggests fluctuations tied to fluorine feedstock availability, a hot topic in chemical economics discussions. Digital catalogues now prominently feature this compound alongside related benzoyl glycine analogs, optimizing for search terms like "trifluoromethyl bioactive compounds."

Innovative delivery systems utilizing N-4-(Trifluoromethyl)benzoylglycine derivatives are being explored in nanocarrier technologies, responding to the pharmaceutical industry's demand for enhanced drug delivery solutions. This application area generates substantial interest, as seen in search volumes for "fluorinated drug formulation advances." Concurrently, computational chemists employ this compound in QSAR modeling studies to predict ADMET properties.

Quality specifications for 89035-91-6 typically require ≥98% purity by chromatographic analysis, with stringent limits on heavy metal contaminants—a critical consideration for buyers comparing technical vs. premium grades. The compound's crystalline form and melting point characteristics (often 145-148°C) are frequently cited in material identification protocols. These parameters feature prominently in laboratory procurement checklists and chemical sourcing guides.

Looking ahead, N-4-(Trifluoromethyl)benzoylglycine is poised to maintain its relevance as research expands into fluorine-containing biologics and therapeutic peptides. Its versatility as a chemical building block ensures continued demand, particularly as synthetic methodologies advance toward catalytic fluorination techniques. This progression mirrors broader industry priorities around atom-efficient synthesis and reduced environmental impact—key themes in contemporary chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89035-91-6)N-4-(Trifluoromethyl)benzoylglycine
A1234630
Purity:99%
Quantity:1g
Price ($):190
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